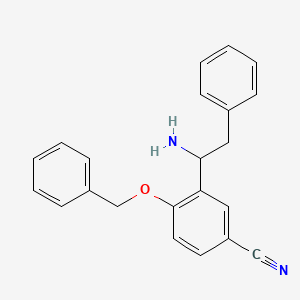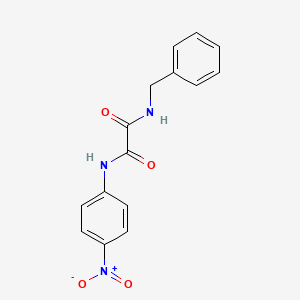
Ethanediamide, N-(4-nitrophenyl)-N'-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanediamide, N-(4-nitrophenyl)-N’-(phenylmethyl)- is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of an ethanediamide backbone with a 4-nitrophenyl group and a phenylmethyl group attached to the nitrogen atoms. It is of interest in various fields of chemistry and materials science due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-(4-nitrophenyl)-N’-(phenylmethyl)- typically involves the reaction of ethanediamide with 4-nitrobenzyl chloride and benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethanediamide, N-(4-nitrophenyl)-N’-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiolates (R-SH).
Major Products Formed
Oxidation: 4-aminophenyl derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted ethanediamide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethanediamide, N-(4-nitrophenyl)-N’-(phenylmethyl)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Ethanediamide, N-(4-nitrophenyl)-N’-(phenylmethyl)- depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity through binding interactions. The nitro group can participate in redox reactions, influencing cellular processes. The phenylmethyl group may enhance the compound’s lipophilicity, facilitating its interaction with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
Ethanediamide, N-(4-nitrophenyl)-N’-(methyl)-: Similar structure but with a methyl group instead of a phenylmethyl group.
Ethanediamide, N-(4-nitrophenyl)-N’-(phenyl)-: Similar structure but with a phenyl group instead of a phenylmethyl group.
Uniqueness
Ethanediamide, N-(4-nitrophenyl)-N’-(phenylmethyl)- is unique due to the presence of both a nitro group and a phenylmethyl group, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
880150-44-7 |
|---|---|
Fórmula molecular |
C15H13N3O4 |
Peso molecular |
299.28 g/mol |
Nombre IUPAC |
N-benzyl-N'-(4-nitrophenyl)oxamide |
InChI |
InChI=1S/C15H13N3O4/c19-14(16-10-11-4-2-1-3-5-11)15(20)17-12-6-8-13(9-7-12)18(21)22/h1-9H,10H2,(H,16,19)(H,17,20) |
Clave InChI |
GRUXOWFIFAQNFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12611066.png)
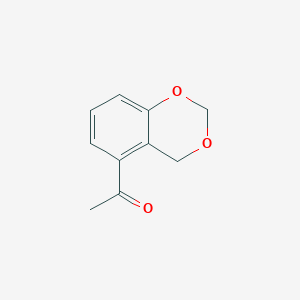
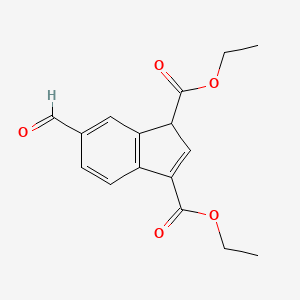
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12611088.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine](/img/structure/B12611089.png)
![Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane](/img/structure/B12611093.png)
![1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]-](/img/structure/B12611095.png)
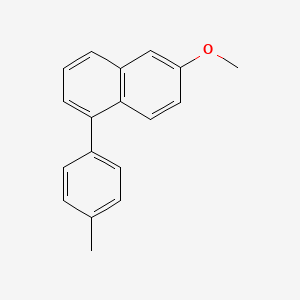
![[2-(Piperidin-3-yl)phenyl]methanol](/img/structure/B12611110.png)

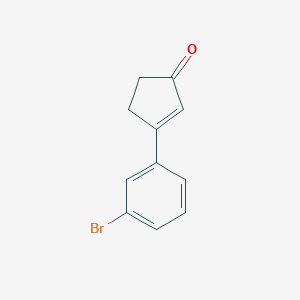
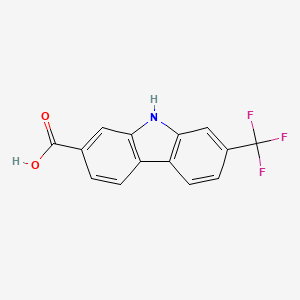
![3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611132.png)
